Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate
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Overview
Description
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate is an organic compound with the molecular formula C12H13ClN2O3. It is a derivative of butanoic acid and features a phenylhydrazono group, which is known for its applications in various chemical reactions and research fields .
Preparation Methods
The synthesis of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a chlorinating agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylhydrazono group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate involves its interaction with specific molecular targets. The phenylhydrazono group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways .
Comparison with Similar Compounds
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate can be compared with similar compounds such as:
Ethyl 3-oxo-2-(phenylhydrazono)butanoate: Lacks the chloro group, which may affect its reactivity and applications.
Methyl 4-chloro-3-oxo-butanoate: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical properties.
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate: Contains a quinoline ring, offering different biological activities .
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
252367-34-3 |
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Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3 |
InChI Key |
MGSCAIYBBVFSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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